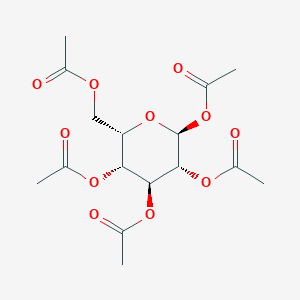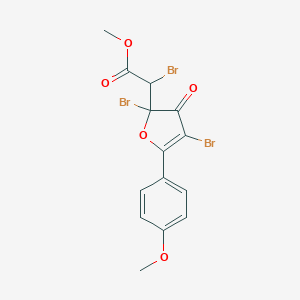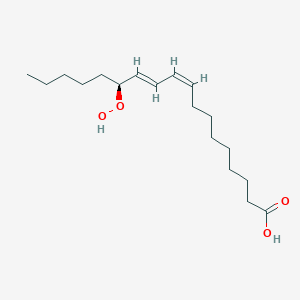![molecular formula C13H12FNO2S B163714 2-[4-(4-Methylthiazol-2-yl)-3-fluorophenyl]propanoic acid CAS No. 138568-70-4](/img/structure/B163714.png)
2-[4-(4-Methylthiazol-2-yl)-3-fluorophenyl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(4-Methylthiazol-2-yl)-3-fluorophenyl]propanoic acid, also known as MTPA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
2-[4-(4-Methylthiazol-2-yl)-3-fluorophenyl]propanoic acid works by forming diastereomers with chiral molecules, which can then be separated through chromatography. The diastereomers have different physical and chemical properties, allowing for their separation and analysis.
Biochemische Und Physiologische Effekte
2-[4-(4-Methylthiazol-2-yl)-3-fluorophenyl]propanoic acid does not have any known biochemical or physiological effects on the human body. It is a chemical compound that is used solely for scientific research purposes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-[4-(4-Methylthiazol-2-yl)-3-fluorophenyl]propanoic acid in lab experiments is its ability to form diastereomers with chiral molecules, allowing for their separation and analysis. However, one limitation of 2-[4-(4-Methylthiazol-2-yl)-3-fluorophenyl]propanoic acid is its cost, as it can be expensive to synthesize and purify.
Zukünftige Richtungen
There are several future directions for 2-[4-(4-Methylthiazol-2-yl)-3-fluorophenyl]propanoic acid research, including its potential use in the development of new drugs and in the analysis of complex mixtures. 2-[4-(4-Methylthiazol-2-yl)-3-fluorophenyl]propanoic acid may also have applications in the field of biotechnology, such as in the production of chiral compounds. Further research is needed to explore these potential applications and to improve the synthesis and purification methods for 2-[4-(4-Methylthiazol-2-yl)-3-fluorophenyl]propanoic acid.
Conclusion
In conclusion, 2-[4-(4-Methylthiazol-2-yl)-3-fluorophenyl]propanoic acid is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. Its ability to form diastereomers with chiral molecules makes it a valuable tool in the analysis of complex mixtures and the development of new drugs. Further research is needed to explore its potential applications and to improve the synthesis and purification methods for 2-[4-(4-Methylthiazol-2-yl)-3-fluorophenyl]propanoic acid.
Synthesemethoden
2-[4-(4-Methylthiazol-2-yl)-3-fluorophenyl]propanoic acid can be synthesized through several methods, including the reaction of 3-fluoro-4-(4-methylthiazol-2-yl)aniline with chloroacetic acid in the presence of a base, such as sodium hydroxide. The resulting product is then purified through recrystallization to obtain 2-[4-(4-Methylthiazol-2-yl)-3-fluorophenyl]propanoic acid in its pure form.
Wissenschaftliche Forschungsanwendungen
2-[4-(4-Methylthiazol-2-yl)-3-fluorophenyl]propanoic acid has been used in various scientific research applications, including as a chiral derivatizing agent in the analysis of amino acids and as a resolving agent for enantiomers. It has also been used in the analysis of drug metabolites and in the separation of racemic mixtures.
Eigenschaften
CAS-Nummer |
138568-70-4 |
|---|---|
Produktname |
2-[4-(4-Methylthiazol-2-yl)-3-fluorophenyl]propanoic acid |
Molekularformel |
C13H12FNO2S |
Molekulargewicht |
265.31 g/mol |
IUPAC-Name |
2-[3-fluoro-4-(4-methyl-1,3-thiazol-2-yl)phenyl]propanoic acid |
InChI |
InChI=1S/C13H12FNO2S/c1-7-6-18-12(15-7)10-4-3-9(5-11(10)14)8(2)13(16)17/h3-6,8H,1-2H3,(H,16,17) |
InChI-Schlüssel |
IVUZUYWXILBGMR-UHFFFAOYSA-N |
SMILES |
CC1=CSC(=N1)C2=C(C=C(C=C2)C(C)C(=O)O)F |
Kanonische SMILES |
CC1=CSC(=N1)C2=C(C=C(C=C2)C(C)C(=O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






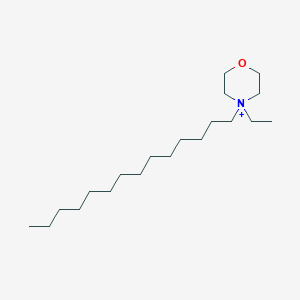


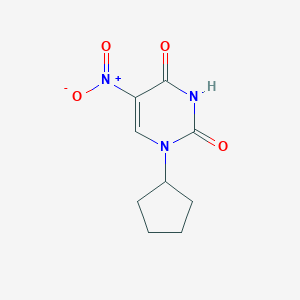



![Thieno[2,3-b]pyridin-2-ylmethanol](/img/structure/B163663.png)
